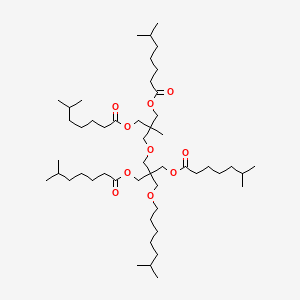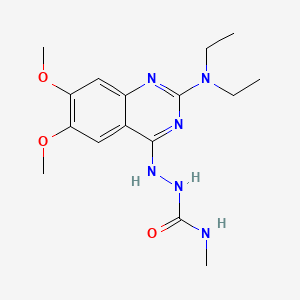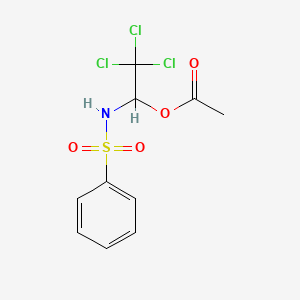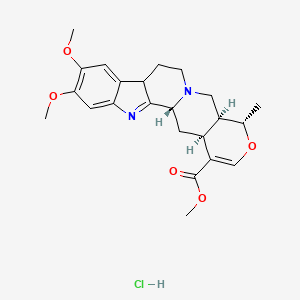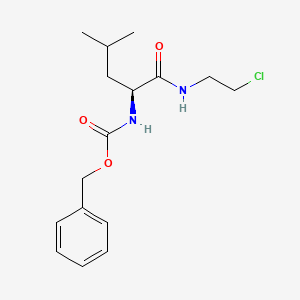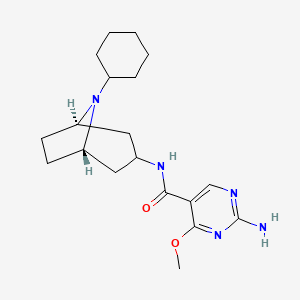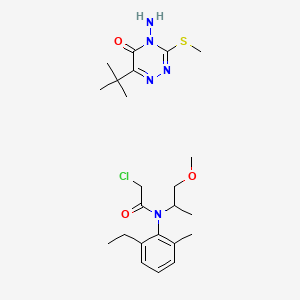![molecular formula C21H18ClNO5 B12778006 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid CAS No. 109523-83-3](/img/structure/B12778006.png)
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid is a complex organic compound with a unique structure that combines a pyridine ring with a methoxymethyl group attached to a biphenyl system, which includes a chlorinated phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine typically involves multiple steps, starting with the preparation of the biphenyl system. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl compound with a boronic acid derivative in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further reactions to introduce the methoxymethyl group and the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated aromatic rings
Substitution: Aminated or thiolated derivatives
科学研究应用
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
- 4-(2-chlorophenyl)phenylmethanol
- 2-chlorobiphenyl
- 3-methoxymethylpyridine
Uniqueness
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine is unique due to its combination of a pyridine ring with a methoxymethyl group and a chlorinated biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
109523-83-3 |
|---|---|
分子式 |
C21H18ClNO5 |
分子量 |
399.8 g/mol |
IUPAC 名称 |
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H16ClNO.C2H2O4/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;3-1(4)2(5)6/h1-12H,13-14H2;(H,3,4)(H,5,6) |
InChI 键 |
FEJOHXXBKHVPSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)Cl.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






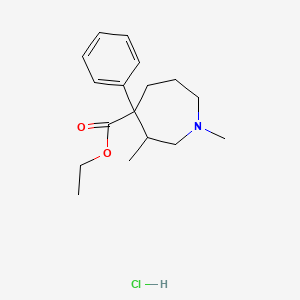
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
